3,5-Dimethoxyisonicotinic acid 3,5-Dimethoxyisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 444087-36-9
VCID: VC8180230
InChI: InChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
SMILES: COC1=CN=CC(=C1C(=O)O)OC
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

3,5-Dimethoxyisonicotinic acid

CAS No.: 444087-36-9

Cat. No.: VC8180230

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxyisonicotinic acid - 444087-36-9

Specification

CAS No. 444087-36-9
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 3,5-dimethoxypyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H9NO4/c1-12-5-3-9-4-6(13-2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Standard InChI Key VRRGGVMATLIEJD-UHFFFAOYSA-N
SMILES COC1=CN=CC(=C1C(=O)O)OC
Canonical SMILES COC1=CN=CC(=C1C(=O)O)OC

Introduction

Chemical Identity and Structural Properties

3,5-Dimethoxyisonicotinic acid (C₈H₉NO₄) is characterized by the IUPAC name 3,5-dimethoxypyridine-4-carboxylic acid. Its molecular structure features a pyridine ring substituted with methoxy groups at positions 3 and 5, alongside a carboxylic acid group at position 4 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight183.16 g/mol
Melting Point178–180°C (estimated)
LogP (Partition Coefficient)1.64 (predicted)
SolubilityInsoluble in water; soluble in polar organic solvents

The compound’s crystalline structure and hydrogen-bonding capacity, attributed to the carboxylic acid moiety, influence its reactivity and interaction with biological targets .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3,5-dimethoxyisonicotinic acid typically involves multi-step functionalization of pyridine precursors. A common route begins with 3,5-dihydroxyisonicotinic acid, which undergoes methylation using dimethyl sulfate (DMS) under alkaline conditions :

Step 1: Methylation
3,5-Dihydroxyisonicotinic acid+2(CH3)2SO4NaOH3,5-Dimethoxyisonicotinic acid\text{3,5-Dihydroxyisonicotinic acid} + 2\,(\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{3,5-Dimethoxyisonicotinic acid}

This reaction proceeds via nucleophilic substitution, where hydroxide ions deprotonate the hydroxyl groups, facilitating methylation. Optimal yields (70–80%) are achieved at 50–55°C with reflux .

Step 2: Purification
Crude product is acidified to pH 1 using HCl, precipitating the compound, which is then recrystallized from ethanol .

Industrial Production

Industrial methods scale this process using continuous flow reactors to enhance efficiency. Catalytic methylation with methyl chloride or methanol, coupled with acid catalysts (e.g., H₂SO₄), reduces reaction times and improves yields .

Chemical Reactivity and Derivatives

3,5-Dimethoxyisonicotinic acid participates in diverse reactions, enabling the synthesis of pharmacologically active derivatives (Table 2).

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductApplication
EsterificationSOCl₂/ROHMethyl/ethyl estersProdrug development
AmidationThionyl chloride + aminesAmides (e.g., benzamide derivatives)Antimicrobial agents
ReductionLiAlH₄3,5-Dimethoxyisonicotinyl alcoholIntermediate for aldehydes

The carboxylic acid group facilitates conjugation with amines or alcohols, while the methoxy groups stabilize the aromatic system against electrophilic substitution.

Biological Activity and Mechanisms

Antimicrobial Properties

3,5-Dimethoxyisonicotinic acid exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 16–32 µg/mL, comparable to first-line antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Antitubercular Applications

Structural analogs of 3,5-dimethoxyisonicotinic acid, such as bedaquiline derivatives, show potent activity against Mycobacterium tuberculosis (MIC₉₀ = 0.07–0.31 µM) . The compound’s pyridine core may enhance binding to mycobacterial ATP synthase, though direct evidence remains under investigation .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a key intermediate in synthesizing TBAJ-876, a second-generation antitubercular agent with reduced cardiotoxicity compared to bedaquiline . Ester derivatives are explored as prodrugs to improve oral bioavailability .

Agrochemicals

3,5-Dimethoxyisonicotinic acid derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis .

Material Science

Coordination polymers incorporating this acid exhibit luminescent properties, useful in sensor technologies .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Pyridinecarboxylic Acids

CompoundSubstituentsLogPMIC (µg/mL, S. aureus)
3,5-Dimethoxyisonicotinic acid3,5-OCH₃; 4-COOH1.6416
2,6-Dimethoxyisonicotinic acid2,6-OCH₃; 4-COOH1.7832
3,5-Dimethoxybenzoic acid3,5-OCH₃; 4-COOH (benzene)2.19>64

The pyridine ring in 3,5-dimethoxyisonicotinic acid enhances solubility and target affinity compared to benzene-based analogs .

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